REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=[O:8])[CH2:2]1.[C:10]([N:13]1[CH2:18][CH2:17][CH:16]([C:19]([OH:21])=[O:20])[CH2:15][CH2:14]1)(=[NH:12])[NH2:11]>>[NH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[C:19]([OH:21])=[O:20].[C:10]([N:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH:18]1[C:7]([OH:9])=[O:8])(=[NH:12])[NH2:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=N)N1CCC(CC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCCC1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=N)N1C(CCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=[O:8])[CH2:2]1.[C:10]([N:13]1[CH2:18][CH2:17][CH:16]([C:19]([OH:21])=[O:20])[CH2:15][CH2:14]1)(=[NH:12])[NH2:11]>>[NH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[C:19]([OH:21])=[O:20].[C:10]([N:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH:18]1[C:7]([OH:9])=[O:8])(=[NH:12])[NH2:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=N)N1CCC(CC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCCC1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=N)N1C(CCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |